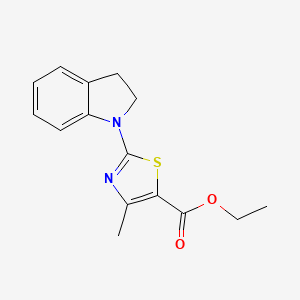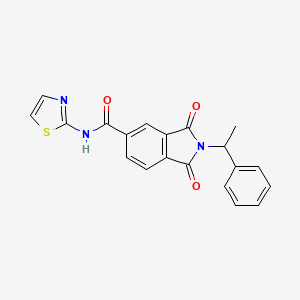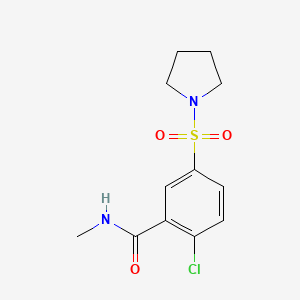
Ethyl 2-(2,3-dihydroindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that features both indole and thiazole moieties Indole derivatives are known for their wide range of biological activities, while thiazole derivatives are often found in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dihydroindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Indole and Thiazole Moieties: The final step involves coupling the indole and thiazole moieties through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Both the indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be facilitated by bases like sodium hydride (NaH).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted indole and thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,3-dihydroindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the thiazole moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the dihydro moiety.
MEthyl 2-(2,3-dihydroindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of indole and thiazole moieties, which can provide a synergistic effect in terms of biological activity and binding affinity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-19-14(18)13-10(2)16-15(20-13)17-9-8-11-6-4-5-7-12(11)17/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBZPBGTTQXRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
![3,4-dimethyl-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4399050.png)
![4-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4399052.png)
![1-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4399055.png)
![1-[3-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4399062.png)
![N~1~-(2-Methylphenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4399067.png)
![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4399076.png)

![[3-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl] acetate](/img/structure/B4399099.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4399101.png)
